Prednisolone, 9-fluoro-6alpha-methyl-, acetate
Description
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZRGYRHWSJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation and HF-Pyridine Fluorination
A patented method (US7718793B2) outlines the use of epoxide intermediates to achieve 9α-fluorination. The process involves:
-
Epoxidation : Treatment of a Δ9(11)-steroid precursor with a peracid (e.g., m-chloroperbenzoic acid) to form a 9β,11β-epoxide.
-
Fluorination : Reaction of the epoxide with HF-pyridine at −10°C to 25°C, yielding the 9α-fluoro derivative.
The stereochemistry of fluorination is controlled by the epoxide’s configuration, ensuring high regioselectivity. For example, fluorination of 9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione produces 9α-fluoro-16α-methylprednisolone with >90% purity.
Alternative Fluorination Agents
While HF-pyridine is widely used, other fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) have been explored for milder conditions. However, these methods often result in lower yields (<60%) or undesired side reactions.
Methylation at the 6α Position
Grignard Reagent-Based Methylation
The 6α-methyl group is introduced via Grignard reaction using methylmagnesium bromide (MeMgBr). Key steps include:
-
Protection of 17α-hydroxyl : Temporary protection (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired reactivity.
-
Methylation : Reaction of the Δ4-3-ketosteroid with MeMgBr in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride.
-
Deprotection : Removal of the protecting group under acidic conditions.
This method achieves >85% yield for the 6α-methylated product, with minimal formation of the 6β-methyl isomer.
Acetylation at the 21-Hydroxyl Group
Classical Acetylation with Acetic Anhydride
The 21-hydroxyl group is acetylated using acetic anhydride in pyridine at 20–25°C. This reaction is highly efficient, with yields exceeding 95%. For example:
Enzymatic Acetylation
Recent studies have explored lipase-catalyzed acetylation as a greener alternative. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 80–85% conversion, though reaction times are longer (24–48 hours).
Integrated Synthesis Route from 9α-Hydroxyandrostenedione
A streamlined pathway from 9α-hydroxyandrostenedione (derived from phytosterol bio-oxidation) involves the following stages:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Side-chain elongation | Cyanohydrin reaction with HCN/KCN | 70% |
| 2 | Δ1(2)-Dehydrogenation | Selenium dioxide (SeO₂) in dioxane | 65% |
| 3 | Epimerization | NaOH in methanol/water | 90% |
| 4 | Iodination | I₂/KI in acetic acid | 75% |
| 5 | Dehydration | HCl in ethanol | 80% |
| 6 | Fluorination | HF-pyridine at 0°C | 85% |
| 7 | Methylation | MeMgBr in THF at −78°C | 88% |
| 8 | Acetylation | Acetic anhydride in pyridine | 95% |
This route achieves an overall yield of 46% , making it industrially viable for large-scale production.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with ≥99% purity.
Analytical Methods
-
HPLC : C18 column, methanol/water (70:30) mobile phase, retention time = 12.3 min.
-
NMR : Characteristic signals include δ 4.70 (21-OAc, singlet) and δ 1.38 (6α-CH₃, doublet).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acetic anhydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
Anti-inflammatory Treatments
The compound is primarily used in treating inflammatory conditions. It has been shown to possess high anti-inflammatory activity when administered topically or systemically. For instance, studies indicate that it can effectively treat conditions such as:
- Dermatitis : Clinical evaluations have demonstrated that 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate exhibits anti-inflammatory effects comparable to hydrocortisone but with reduced side effects .
- Rheumatic Diseases : The compound is beneficial in managing symptoms associated with rheumatic diseases due to its immunosuppressive properties .
Dermatological Applications
Topical formulations of this corticosteroid are particularly effective for skin disorders. Research shows that it has an activity level significantly higher than hydrocortisone, making it suitable for treating various dermatological conditions, including psoriasis and eczema .
Neurological Conditions
There is ongoing research into the use of this compound in neurocritical care settings. Its role in managing spinal cord injuries and other neurological disorders is being explored, particularly for its potential to reduce inflammation and improve recovery outcomes .
Efficacy in Inflammatory Conditions
A comprehensive review of clinical trials involving methylprednisolone acetate (which includes 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate) found that it significantly reduced pain and inflammation in patients with various inflammatory conditions. Intra-articular injections have been administered at doses ranging from 10 mg to 200 mg, demonstrating effective outcomes in pain relief and function improvement over a treatment period of up to four weeks .
Comparative Studies
In comparative studies, the efficacy of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate was assessed against other corticosteroids. Results indicated that patients receiving this compound experienced fewer side effects related to electrolyte balance compared to traditional corticosteroids like hydrocortisone .
Pharmacological Insights
The pharmacokinetics of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate reveal a favorable profile for systemic administration, with minimal impact on electrolyte levels even at higher doses. This characteristic makes it a preferred choice for treating conditions where fluid retention is a concern .
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural differences and similarities between Fluorometholone and related glucocorticoids:
Pharmacological and Clinical Comparisons
Potency and Receptor Affinity
- Fluorometholone’s 9α-fluoro substitution increases glucocorticoid receptor binding by ~10-fold compared to hydrocortisone, while the 6α-methyl group minimizes sodium retention .
- Difluprednate (6α,9α-difluoro) exhibits 2–3× higher anti-inflammatory potency than Fluorometholone due to dual fluorination, enhancing receptor activation and phospholipase A₂ inhibition .
- Betamethasone 21-Acetate shows greater systemic bioavailability owing to 16β-methyl stabilization, making it suitable for chronic inflammation .
Metabolism and Half-Life
- Fluorometholone’s 21-acetate is hydrolyzed in vivo to the active 21-alcohol, with a half-life of ~4–6 hours in ocular tissues .
- Difluprednate ’s 17-butyrate ester delays hydrolysis, extending its duration of action to 8–12 hours .
- Paramethasone Acetate has a plasma half-life of ~36 hours, attributed to reduced hepatic metabolism of the 16α-methyl group .
Biological Activity
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate (6aMF) is a synthetic glucocorticoid derivative of prednisolone, characterized by a fluorine atom at the 9-alpha position, a methyl group at the 6-alpha position, and an acetate group at the 21 position. This compound exhibits significant anti-inflammatory and immunosuppressive properties, making it valuable in clinical settings for managing various conditions such as allergies, asthma, and autoimmune disorders.
- IUPAC Name : 9α-fluoro-6α-methylprednisolone 21-acetate
- Molecular Formula : CHO
- Molar Mass : 416.514 g/mol
- CAS Number : 432-33-7
The biological activity of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is primarily attributed to its potent glucocorticoid activity. It exerts its effects through several mechanisms:
- Inhibition of Inflammatory Mediators : The compound inhibits the synthesis of inflammatory mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response.
- Modulation of Immune Responses : It affects lymphocyte proliferation and cytokine production, leading to a reduction in immune response intensity.
- Higher Potency Compared to Prednisolone : Studies indicate that its glucocorticoid activity is significantly greater than that of prednisolone, enhancing its effectiveness in treating severe allergic reactions and chronic inflammatory conditions.
Pharmacological Applications
9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is utilized in various therapeutic contexts due to its anti-inflammatory properties:
- Asthma Management : It is effective in controlling asthma symptoms by reducing airway inflammation.
- Autoimmune Disorders : The compound is used to manage conditions like rheumatoid arthritis and lupus by suppressing inappropriate immune responses.
- Allergic Reactions : Its rapid action helps alleviate symptoms associated with severe allergies.
Case Studies and Clinical Findings
Clinical studies have demonstrated the efficacy of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate in various patient populations. For instance:
- A study involving patients with severe asthma showed significant improvement in lung function and reduction in exacerbation rates after treatment with this glucocorticoid .
- In patients with rheumatoid arthritis, administration led to marked reductions in joint swelling and pain scores compared to baseline measurements .
Comparative Efficacy
The following table summarizes findings from studies comparing the efficacy of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate with other corticosteroids:
| Study | Condition | Treatment | Outcome |
|---|---|---|---|
| Johnson et al., 1966 | Melanoma | Glucocorticoids (various) | Tumor suppression observed in multiple cases |
| Ramirez et al., 1971 | Colorectal Cancer | High-dose glucocorticoids | Partial responses noted in several patients |
| Lax et al., 2022 | Eczema | Topical corticosteroids | Significant improvement with potent corticosteroids compared to mild ones |
Safety and Side Effects
While generally well-tolerated, the use of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate can be associated with side effects typical of corticosteroids, including:
- Weight gain
- Increased risk of infections
- Osteoporosis with long-term use
Careful monitoring is recommended during prolonged therapy to mitigate these risks.
Q & A
Q. What are the structural determinants of 9α-Fluoro-6α-methylprednisolone 21-acetate that influence its glucocorticoid activity?
The compound’s activity arises from its fluorination at C9α and methylation at C6α, which enhance receptor binding affinity and metabolic stability compared to non-halogenated corticosteroids. The 21-acetate group improves lipophilicity, facilitating cellular uptake. Structural analogs like Betamethasone 21-acetate (C24H31FO6) share similar modifications, but differences in methyl/fluoro positioning (e.g., 16β-methyl in Betamethasone vs. 6α-methyl here) alter receptor interactions and pharmacokinetics . Key methods for structural confirmation include:
- NMR spectroscopy to verify stereochemistry (e.g., 6α vs. 6β methyl).
- X-ray crystallography to resolve spatial arrangements of fluorinated and methylated groups.
Q. How can researchers differentiate 9α-Fluoro-6α-methylprednisolone 21-acetate from structurally related corticosteroids in analytical workflows?
Co-elution of structurally similar steroids (e.g., Dexamethasone, Betamethasone derivatives) is common. To address this:
- Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to separate based on hydrophobicity differences.
- Employ tandem mass spectrometry (MS/MS) for selective ion monitoring. For example, Betamethasone 21-acetate (CAS 987-24-6) has a distinct fragmentation pattern compared to 9α-Fluoro-6α-methylprednisolone due to methyl group positioning .
- Validate specificity via spiked matrices (e.g., plasma, tissue homogenates) to confirm no interference from endogenous compounds .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve epimeric impurities in synthesized 9α-Fluoro-6α-methylprednisolone 21-acetate?
Epimerization at C6 or C9 can occur during synthesis. To address this:
- Optimize chiral chromatography conditions. For Budesonide 21-acetate, epimer separation was achieved using a USP L51 column with a mobile phase of acetonitrile/water (55:45), yielding baseline resolution (retention times: 3.1 vs. 3.2 min for epimers) .
- Conduct dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration epimers.
- Use circular dichroism (CD) to detect optical activity differences caused by stereochemical variations.
Q. How can researchers evaluate the metabolic stability of 9α-Fluoro-6α-methylprednisolone 21-acetate in preclinical models?
Methodological steps include:
- Hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over time. Compare half-life (t½) to analogs like Prednisolone 21-acetate (t½ ~2.5 hr in human microsomes) to assess fluorination/methylation effects .
- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.
- Bile-cannulated animal studies : Monitor biliary excretion of phase II metabolites (e.g., glucuronides).
Q. What analytical challenges arise in quantifying 9α-Fluoro-6α-methylprednisolone 21-acetate in biological matrices, and how can they be mitigated?
Challenges include low plasma concentrations (ng/mL range), matrix effects, and interference from endogenous steroids. Solutions:
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to isolate the compound from lipids and proteins.
- Derivatization : Enhance MS sensitivity by adding pentafluorobenzyl or dansyl groups to the 21-acetate moiety.
- Stability-indicating methods : Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress) to validate specificity. For example, Betamethasone 21-acetate degrades to Betamethasone under alkaline conditions, detectable via shifted retention times .
Q. How do formulation strategies impact the bioavailability of 9α-Fluoro-6α-methylprednisolone 21-acetate in topical or systemic delivery?
- Nanoemulsions : As demonstrated for Prednisolone valerate acetate, encapsulating the compound in lipid-based nanoparticles (e.g., glyceryl monooleate/tween 80) improves dermal penetration and reduces systemic toxicity. Characterize particle size (DLS) and entrapment efficiency (ultracentrifugation) .
- Prodrug design : Esterase-mediated hydrolysis of the 21-acetate group can be modulated by adjusting ester chain length (e.g., butyrate vs. acetate) to control release kinetics .
- In vitro release studies : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to simulate transdermal flux.
Q. What computational approaches are effective in predicting the glucocorticoid receptor binding affinity of 9α-Fluoro-6α-methylprednisolone 21-acetate?
- Molecular docking : Compare binding poses with Dexamethasone (PDB ID: 1M2Z) to identify key interactions (e.g., hydrogen bonds with Gln570, van der Waals contacts with C6α methyl).
- QSAR modeling : Train models using datasets of corticosteroid receptor binding data to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for 9α-Fluoro-6α-methylprednisolone 21-acetate across studies?
Discrepancies may arise from solvent purity, temperature, or polymorphic forms. To resolve:
- Standardize protocols : Use USP-grade solvents and controlled temperature (e.g., 25°C ± 0.5).
- Characterize polymorphs : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms.
- Validate via shake-flask method : Saturate the compound in solvent, filter, and quantify supernatant via UV-HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
